molecular formula C21H28Cl2N2O3 B3031377 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride CAS No. 28712-30-3

2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride

Cat. No.: B3031377
CAS No.: 28712-30-3
M. Wt: 427.4 g/mol
InChI Key: ZBEFNNLHCLQRQD-UHFFFAOYSA-N
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Description

2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride is a synthetic compound known for its significant biological activity. It is often studied for its potential applications in immunology and antiviral research. The compound is characterized by its unique structure, which includes a fluorenone core substituted with dimethylaminoethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride typically involves multiple steps. One common method includes the sulfonation of fluorene, followed by oxidative hydroxylation to form the disodium salt of 2,7-fluorenone. This intermediate is then reacted with dimethylaminoethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.

Mechanism of Action

The mechanism of action of 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride involves its interaction with immune cells. It stimulates thymus-dependent lymphocytes, enhancing cell-mediated immunity. The compound may also induce the production of interferons, which play a crucial role in antiviral defense .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate immune responses and its broad-spectrum antiviral activity set it apart from other similar compounds.

Properties

IUPAC Name

2,7-bis[2-(dimethylamino)ethoxy]fluoren-9-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c1-22(2)9-11-25-15-5-7-17-18-8-6-16(26-12-10-23(3)4)14-20(18)21(24)19(17)13-15;;/h5-8,13-14H,9-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFNNLHCLQRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182870
Record name 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28712-30-3
Record name 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-bis[2-(dimethylamino)ethoxy]-9H-fluoren-9-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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